molecular formula C14H14N2O B7515413 N-(1-pyridin-3-ylethyl)benzamide

N-(1-pyridin-3-ylethyl)benzamide

Cat. No. B7515413
M. Wt: 226.27 g/mol
InChI Key: DFKUWBZCRWBFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-pyridin-3-ylethyl)benzamide, also known as PYB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival.

Mechanism of Action

N-(1-pyridin-3-ylethyl)benzamide inhibits PARP by binding to its catalytic domain, which prevents the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death. PARP inhibition has been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, making them more susceptible to DNA damage and cell death.
Biochemical and Physiological Effects
N-(1-pyridin-3-ylethyl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its PARP inhibitory activity, N-(1-pyridin-3-ylethyl)benzamide has been shown to inhibit the activity of other enzymes, including protein kinase C and phospholipase A2. N-(1-pyridin-3-ylethyl)benzamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(1-pyridin-3-ylethyl)benzamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of PARP, making it useful for studying the role of PARP in DNA repair and cell survival. N-(1-pyridin-3-ylethyl)benzamide is also relatively easy to synthesize, with high purity and yield. However, there are some limitations to the use of N-(1-pyridin-3-ylethyl)benzamide in lab experiments. It has poor solubility in aqueous solutions, which may limit its use in certain assays. Additionally, N-(1-pyridin-3-ylethyl)benzamide has been shown to have off-target effects on other enzymes, which may complicate interpretation of results.

Future Directions

There are several future directions for research on N-(1-pyridin-3-ylethyl)benzamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of N-(1-pyridin-3-ylethyl)benzamide. Another area of interest is the investigation of the neuroprotective effects of N-(1-pyridin-3-ylethyl)benzamide in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the off-target effects of N-(1-pyridin-3-ylethyl)benzamide on other enzymes and their potential implications for its use in scientific research.

Synthesis Methods

N-(1-pyridin-3-ylethyl)benzamide can be synthesized using a variety of methods, including the reaction of 3-bromopyridine with benzylamine, followed by N-alkylation with 3-chloropropionyl chloride. Another method involves the reaction of 3-pyridinecarboxaldehyde with 3-chloropropionyl chloride, followed by reduction with sodium borohydride. These methods yield N-(1-pyridin-3-ylethyl)benzamide with high purity and yield, making it suitable for use in scientific research.

Scientific Research Applications

N-(1-pyridin-3-ylethyl)benzamide has been extensively used in scientific research due to its ability to inhibit PARP, which is involved in DNA repair and cell survival. PARP inhibitors have been shown to be effective in the treatment of various types of cancer, including breast cancer and ovarian cancer. N-(1-pyridin-3-ylethyl)benzamide has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(1-pyridin-3-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11(13-8-5-9-15-10-13)16-14(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKUWBZCRWBFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-pyridin-3-ylethyl)benzamide

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